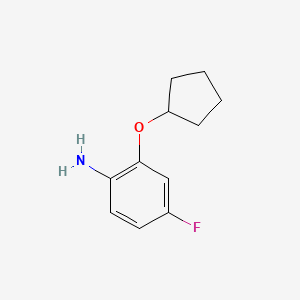

2-(Cyclopentyloxy)-4-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentyloxy)-4-fluoroaniline is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.237. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes and Imaging Agents

A notable application involves the development of fluorescent probes for biological and environmental sensing. One study details an intramolecular charge transfer (ICT)-based fluorescent probe designed for the detection of hydrazine (N2H4), a substance widely used in industries but harmful to ecosystems and human health. The probe, characterized by low cytotoxicity, high cell permeability, a large Stokes shift, and a low detection limit, proves effective for quantitative determination in environmental water systems and for fluorescence imaging in biological samples, including HeLa cells and zebrafish (Meiqing Zhu et al., 2019).

Drug Delivery and Therapeutic Applications

Another application is in drug delivery, where the development of near-IR uncaging strategies based on cyanine photochemistry facilitates the controlled release of therapeutic agents. These strategies enable spatial and temporal control over drug delivery, utilizing low-intensity near-IR light for activation, which is compatible with biological environments. This method holds potential for improving therapeutic outcomes by enabling precise control over where and when drugs are activated within the body (Alexander P. Gorka et al., 2014).

Environmental Sensing and Selective Complexation

Research into the selective complexation of ions in water highlights the use of compounds for environmental sensing. Ammonium boranes, for example, have been investigated for their ability to selectively bind fluoride and cyanide ions in aqueous solutions. This selectivity could be leveraged for the development of sensors capable of detecting these ions in environmental samples, potentially aiding in the monitoring and management of pollution (T. Hudnall & F. Gabbaï, 2007).

Synthesis of Non-Natural Amino Acids

The synthesis of non-natural amino acids, like 4-fluoroprolines, underscores the chemical versatility of fluoroaniline derivatives. These amino acids have significant applications in chemical biology, providing tools for studying protein structure, dynamics, and interactions. Practical routes for synthesizing various diastereomers of 4-fluoroproline from 4-hydroxyproline—a component of collagen—demonstrate the integration of fluorine atoms into biologically relevant molecules (M. Chorghade et al., 2008).

Properties

IUPAC Name |

2-cyclopentyloxy-4-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKPFCQCDYGDBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2861033.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2861038.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-4-hydroxybenzamide](/img/structure/B2861039.png)

![N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2861046.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)

![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)